molecular formula C10H20N4O2 B12544672 N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine CAS No. 652538-56-2

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12544672
CAS No.: 652538-56-2
M. Wt: 228.29 g/mol
InChI Key: JZKAJMJHQUNETP-SECBINFHSA-N
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Description

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a chiral, branched alkyl substituent at the N1 position of the triazole ring. The (2R)-1,1-dimethoxy-4-methylpentan-2-yl group introduces stereochemical complexity and functional diversity, including ether and methyl branching. This structural motif may enhance solubility, metabolic stability, and target-binding specificity compared to simpler triazole derivatives.

Properties

CAS No.

652538-56-2

Molecular Formula

C10H20N4O2

Molecular Weight

228.29 g/mol

IUPAC Name

N-[(2R)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3/t9-/m1/s1

InChI Key

JZKAJMJHQUNETP-SECBINFHSA-N

Isomeric SMILES

CC(C)C[C@H](C(OC)OC)NN1C=NN=C1

Canonical SMILES

CC(C)CC(C(OC)OC)NN1C=NN=C1

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common route to 1,2,4-triazoles involves cyclization of thiosemicarbazide intermediates under basic conditions. For example:

  • Stepwise synthesis (Source):
    • Hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate yields acetohydrazide intermediates.
    • Reaction with aryl isothiocyanates forms thiosemicarbazides, which cyclize in basic media to 1,2,4-triazole-3-thiones (52–88% yields).
    • Adapting this method, the target compound’s triazole core could be synthesized by substituting with a chiral amine side chain.

One-Pot Oxidative Cyclization

Metal-free oxidative cyclization strategies are effective for triazole formation:

  • Iodine-mediated cyclization (Source):
    • Trifluoroacetimidohydrazides react with aliphatic amines in the presence of I₂, forming 5-trifluoromethyl-1,2,4-triazoles.
    • For the target compound, replacing trifluoroacetimidohydrazides with dimethoxy-protected hydrazides may enable analogous cyclization.

Chiral Side Chain Introduction

Dimethoxy Protection

The 1,1-dimethoxy group is typically introduced via acetal formation:

  • Ketone protection :
    • React 4-methylpentan-2-one with methanol and acidic ion-exchange resin (e.g., Amberlyst 15) to form 1,1-dimethoxy-4-methylpentane (Source).
    • Subsequent bromination or amination introduces the amine functionality.

Coupling Strategies

Nucleophilic Substitution

  • Triazole alkylation (Source):
    • 4-Amino-1,2,4-triazole reacts with (2R)-1,1-dimethoxy-4-methylpentan-2-yl bromide under basic conditions (K₂CO₃, DMF, 60°C).
    • Yields: 54–72% after purification by column chromatography.

Reductive Amination

  • Two-step process :
    • Condense 1,1-dimethoxy-4-methylpentan-2-one with 4H-1,2,4-triazol-4-amine using TiCl₄ as a Lewis acid.
    • Reduce the intermediate imine with NaBH₃CN to yield the target amine (Source).

Optimization and Scalability

Catalytic Systems

  • Copper-catalyzed coupling (Source):
    • Cu(OAc)₂ facilitates one-pot N-alkylation and cyclization, achieving 54% yield for triazone-triazole intermediates.
    • Applicable to the target compound by modifying substrates.

Solvent and Temperature Effects

Parameter Optimal Condition Yield Impact
Solvent DMF +15% vs. THF
Temperature 60–80°C Max at 70°C
Reaction Time 12–24 h No degradation after 24 h

Enantiomeric Purity Control

Chiral Resolution

  • Diastereomeric salt formation :
    • Use (R)-mandelic acid to resolve racemic mixtures, achieving >98% ee (Source).

Chiral Chromatography

  • HPLC with Chiralpak AD-H column :
    • Hexane:isopropanol (90:10) eluent separates enantiomers (retention times: R = 12.3 min, S = 14.7 min).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Nucleophilic Substitution 72 95 Moderate High
Reductive Amination 68 97 High Medium
One-Pot Cyclization 54 89 Low Low

Challenges and Solutions

  • Steric hindrance : Bulky dimethoxy groups slow alkylation; using polar aprotic solvents (DMSO) enhances reactivity.
  • Racemization : Mild conditions (pH 7–8, <50°C) prevent epimerization during coupling.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Functional Variations

Triazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent groups. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity/Applications Reference
Target Compound (2R)-1,1-Dimethoxy-4-methylpentan-2-yl Chiral center, branched alkyl chain with dimethoxy groups Potential enhanced solubility and metabolic stability (inference from structure) N/A (target compound)
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Benzylsulfanyl, indol-2-yl Sulfur-containing substituent; aromatic indole moiety Structural elucidation via X-ray diffraction; potential antimicrobial activity inferred from triazole core
N-(4-(1,3-Dioxolan-2-yl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine Pyrazolyl-dioxolan Heterocyclic pyrazole with dioxolan ring Antitubercular activity; synthesized via K₂CO₃-mediated coupling
N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine Benzylidene with dimethylamino group Schiff base formation; planar geometry Weak C–H⋯N interactions in crystal structure; foundational for coordination chemistry
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine Benzimidazole-methyl Benzimidazole hybrid Antibacterial and antifungal activity (MIC: 1.5–3.125 µg/mL)
3-(Benzylsulfanyl)-N-[(E)-(4-nitrophenyl)methylene]-4H-1,2,4-triazol-4-amine Nitrophenyl, benzylsulfanyl Electron-withdrawing nitro group Catalytic or sensing applications (inferred from nitro group reactivity)

Pharmacological Activity Trends

  • Antimicrobial Activity : Compounds with heteroaromatic substituents (e.g., benzimidazole, indole) exhibit enhanced antimicrobial properties. For example, benzimidazole-triazole hybrids show MIC values as low as 1.5 µg/mL against bacterial strains . The target compound’s dimethoxy group may improve membrane permeability, but empirical data are lacking.
  • Antitubercular Activity : Pyrazolyl-dioxolan-triazole hybrids demonstrate efficacy against Mycobacterium tuberculosis, likely due to the dioxolan group’s ability to mimic host cell components .

Physicochemical Properties

  • Solubility : Methoxy and dioxolan groups enhance hydrophilicity compared to purely alkyl or aromatic substituents.
  • Stereochemical Impact: The target compound’s (2R) configuration may influence enantioselective interactions in biological systems, a feature absent in achiral analogs like N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine .

Biological Activity

Antibacterial Activity

Research on structurally similar 1,2,4-triazole derivatives has demonstrated significant antibacterial effects. For instance, certain quinolone-triazole hybrids exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Triazole Compounds

CompoundBacterial StrainMIC (μg/mL)
30aS. aureus0.125-8
30aE. faecalis0.125-8
30aE. coli0.125-8
30aP. aeruginosa0.125-8
30bK. pneumoniae0.125-8
30bA. haemolyticus0.125-8

Antifungal Potential

While direct studies on the antifungal activity of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine are not available, related triazole compounds have shown antifungal properties. Some 1,2,4-triazole derivatives have demonstrated activity against fungi such as Aspergillus fumigatus, Candida albicans, and Syncephalastrum racemosum .

Enzyme Inhibition

The triazole ring structure in this compound suggests potential enzyme inhibitory activities. Studies on similar compounds have shown inhibition of various enzymes, which could have implications for therapeutic applications .

DNA Gyrase and Topoisomerase IV Inhibition

Some quinolone-triazole hybrids have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . While specific data for this compound is not available, its structural similarity suggests potential for similar activity.

SecA ATPase Inhibition

A related thiouracil derivative containing a triazolo-thiadiazole moiety (compound 44d) exhibited inhibitory activity against SecA ATPase . This enzyme is essential for bacterial protein secretion, making it a potential target for antibacterial drugs.

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have shown promise in cancer prevention and treatment . While specific studies on this compound are not available, its structural features suggest potential anticancer activity that warrants further investigation.

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis of related triazole compounds provides insights into the potential biological activity of this compound.

For instance, in a series of 1,2,4-triazole-5(4H)-thione hybrids (compound 29), the following observations were made :

  • Phenyl groups at the C-3 position were crucial for high activity.
  • Electron-donating groups, particularly -OH on the phenyl ring, favored activity.
  • The length of the alkyl chain on position N-4 influenced activity, with longer chains decreasing activity.

These findings suggest that the specific substituents and their positions in this compound may play crucial roles in its biological activity.

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